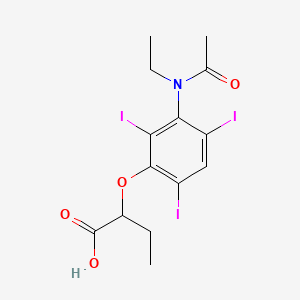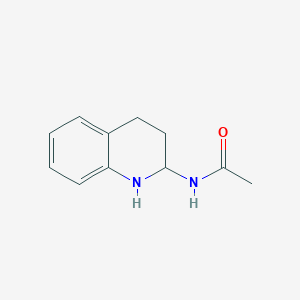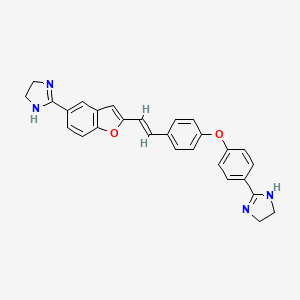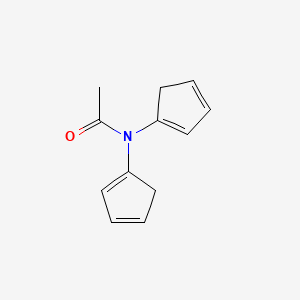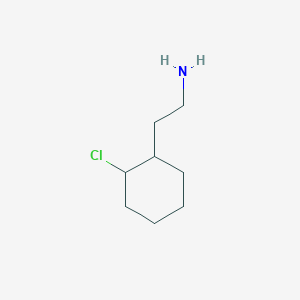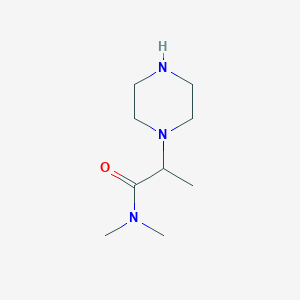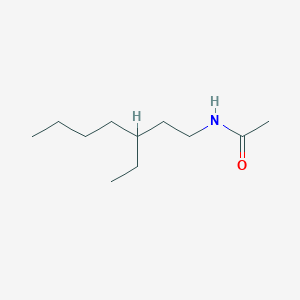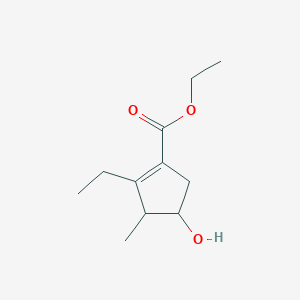
Ethyl 2-ethyl-4-hydroxy-3-methylcyclopentene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethyl-4-hydroxy-3-methylcyclopentene-1-carboxylate is an organic compound with the molecular formula C11H18O3. It is a cyclopentene derivative featuring an ethyl group, a hydroxyl group, and a carboxylate ester functional group. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentene as the starting material.
Functional Group Modifications:
Esterification: The final step involves esterification to introduce the carboxylate ester functional group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to control the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Substitution reactions can occur at various positions on the cyclopentene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Derivatives with different substituents on the cyclopentene ring.
Applications De Recherche Scientifique
Ethyl 2-ethyl-4-hydroxy-3-methylcyclopentene-1-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the preparation of various derivatives and complex molecules.
Biology: The compound can be used in biological studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Ethyl 2-ethyl-4-hydroxy-3-methylcyclopentene-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can act as a hydrogen bond donor or acceptor, influencing its reactivity and binding affinity. The carboxylate ester group can participate in esterification and hydrolysis reactions, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-ethyl-4-hydroxy-3-methylcyclopentene-1-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include:
Ethyl 2-ethyl-3-methylcyclopentene-1-carboxylate: Lacks the hydroxyl group.
Ethyl 2-ethyl-4-hydroxycyclopentene-1-carboxylate: Lacks the methyl group at the 3-position.
Ethyl 2-ethyl-4-hydroxy-3-methylcyclohexene-1-carboxylate: Similar structure but with a cyclohexene ring instead of cyclopentene.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
ethyl 2-ethyl-4-hydroxy-3-methylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-8-7(3)10(12)6-9(8)11(13)14-5-2/h7,10,12H,4-6H2,1-3H3 |
Clé InChI |
DREVCUGHFKSZQM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(CC(C1C)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


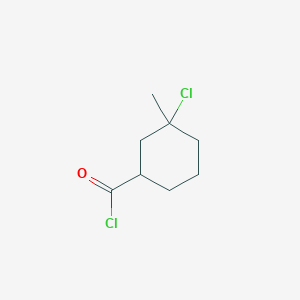
![Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate](/img/structure/B15348455.png)
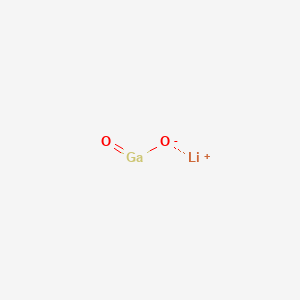
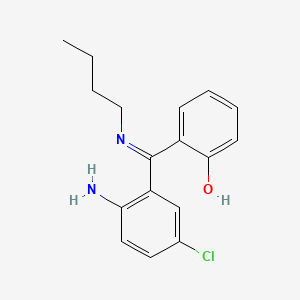
![1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348475.png)
